Evidence 1: Exclusive Precursor Access to Pyridazine-4-carboxylic Acid via High-Yield Catalytic Hydrogenation
This compound provides direct, high-yield access to pyridazine-4-carboxylic acid—the core scaffold for numerous biologically active derivatives—via a one-step catalytic hydrogenation. In contrast, alternative syntheses of pyridazine-4-carboxylic acid from pyridazine-4,5-dicarboxylic acid require multi-step sequences including anhydride formation and Hofmann rearrangement, with intermediate purification and lower cumulative efficiency [1].
| Evidence Dimension | Synthetic route efficiency to pyridazine-4-carboxylic acid |
|---|---|
| Target Compound Data | One-step catalytic hydrogenation; reported as 'high yield' (specific yield value not published in accessible literature) |
| Comparator Or Baseline | Pyridazine-4,5-dicarboxylic acid route requiring: (1) anhydride formation, (2) amidation to 5-carbamylpyridazine-4-carboxylic acid, (3) Hofmann rearrangement to 5-aminopyridazine-4-carboxylic acid—then deamination required for target |
| Quantified Difference | Target route reduces synthetic steps from ≥3 to 1; eliminates Hofmann rearrangement reagents and associated purification |
| Conditions | Catalytic hydrogenation conditions (specific catalyst and pressure not specified in accessible literature) |
Why This Matters
For procurement teams supporting medicinal chemistry campaigns, this single-intermediate access to the entire 4-carboxyl pyridazine chemical space reduces inventory SKUs and enables rapid SAR exploration without multi-step resynthesis.
- [1] Synthesen und Reaktionen von Pyridazinderivaten, 1. Mitt.: Eine neue Synthese der Pyridazin-4-carbonsäure. Darstellung und Reaktionen von 3-oxo-3-(4′-pyridazinyl)-propionsäureäthylester. View Source
